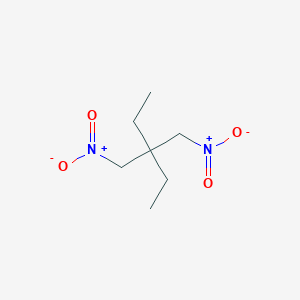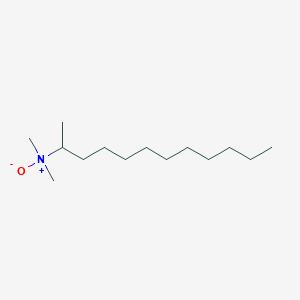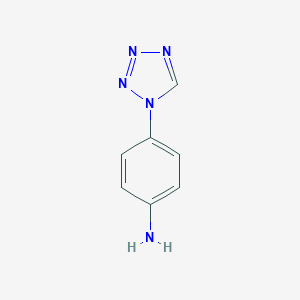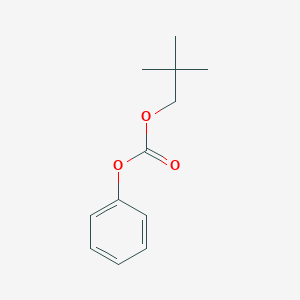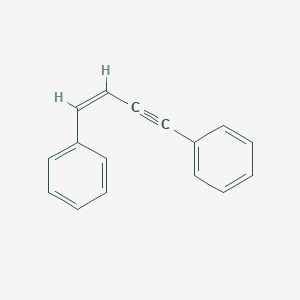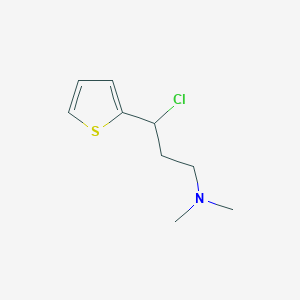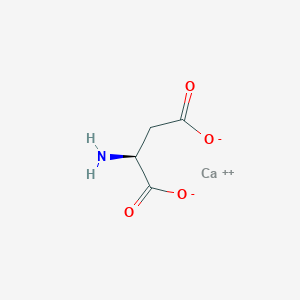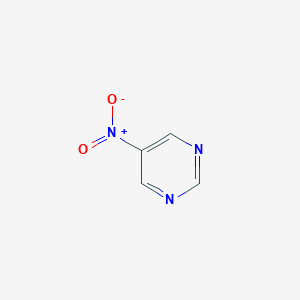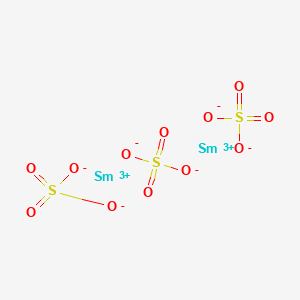
N-(4-Aminobenzoyl)-L-Glutaminsäurediethylester
Übersicht
Beschreibung
Diethyl N-(4-aminobenzoyl)-L-glutamate (DEABG) is an organic compound with the molecular formula C13H20N2O5. It is an amino acid derivative, derived from L-glutamate, with a diethyl ester group attached to the nitrogen of the amide group. DEABG is used in many scientific and medical applications, including in laboratory experiments and medical treatments.
Wissenschaftliche Forschungsanwendungen
Antimykotisches Mittel
Diese Verbindung, ein Derivat der 4-Aminobenzoesäure (PABA), hat sich als potenzielles Antimykotikum erwiesen. Neben ihren antibakteriellen Eigenschaften hat diese Verbindung auch starke breitspektrige antimykotische Eigenschaften gezeigt .
Antimycobakterielles Mittel
Die Verbindung hat eine moderate antimycobakterielle Aktivität gezeigt , was nützlich bei der Behandlung von durch Mykobakterien verursachten Krankheiten wie Tuberkulose sein könnte.
Zytotoxisches Mittel
Einige der Schiff'schen Basen dieser Verbindung haben eine bemerkenswerte Zytotoxizität für die Krebszelllinie HepG2 gezeigt . Dies deutet auf potenzielle Anwendungen in der Krebstherapie hin.
Antibakterielles Mittel
Diese Verbindung, ein Derivat der 4-Aminobenzoesäure (PABA), hat sich als potenzielles Antimykotikum erwiesen. Die einfache chemische Modifikation des nicht-toxischen PABA führte zur Konstitution einer antibakteriellen Aktivität, einschließlich der Hemmung von Methicillin-resistenten Staphylococcus aureus .
Folatstoffwechsel
4-Aminobenzoesäure, ein essentieller Nährstoff für viele menschliche Krankheitserreger, aber für den Menschen entbehrlich, wird in vielen Bakterienarten, Hefen und Pflanzen synthetisiert und als Substrat für die Synthese von Folsäure verwendet . Daher könnten Derivate dieser Verbindung möglicherweise den Folatstoffwechsel in diesen Organismen stören, was eine Grundlage für ihre antimikrobielle Aktivität bietet.
Coenzym Q-Vorläufer
Neben dem Folatstoffwechsel wurde PABA als Coenzym Q-Vorläufer identifiziert . Dies deutet darauf hin, dass Derivate dieser Verbindung möglicherweise die Synthese von Coenzym Q beeinflussen könnten, das eine entscheidende Rolle bei der zellulären Energieproduktion spielt.
Virulenzfaktor
PABA ist einer der Faktoren, die für die mikrobielle Virulenz erforderlich sind . Daher könnten Derivate dieser Verbindung möglicherweise zur Hemmung der Virulenz bestimmter Krankheitserreger eingesetzt werden.
Arzneimittelentwicklung
Angesichts der vielfältigen biologischen Aktivitäten dieser Verbindung und ihrer Derivate könnten sie als wertvolle Leitstrukturen in der Arzneimittelentwicklung dienen. Durch Modifikation des Aldehyds, der für die Derivatisierung von PABA verwendet wird, ist es möglich, die jeweiligen Aktivitäten zu optimieren und Derivate mit vielversprechenden Bioaktivitäten zu erhalten .
Safety and Hazards
Based on the Safety Data Sheet, Diethyl N-(4-aminobenzoyl)-L-glutamate does not meet the classification criteria for physical or health hazards . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur . If inhaled, remove to fresh air. Get medical attention immediately if symptoms occur .
Wirkmechanismus
Target of Action
It is known that 4-aminobenzoic acid (paba), a structurally similar compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it is plausible that N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester may interact with similar targets.
Mode of Action
It is known that paba and its derivatives have exhibited various biological activities . For instance, the reduction of nitroblue tetrazolium (NBT) to formazan by folic acid and N-(4-aminobenzoyl) glutamic acid was studied . The reaction is considerably more rapid with folic acid and N-(4-aminobenzoyl) glutamic acid than with other amino acids .
Biochemical Pathways
It is known that paba is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, it is plausible that N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester may affect similar pathways.
Pharmacokinetics
It is known that paba can be metabolized by either n-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid . Both these metabolic processes can take place to synthesize 4-acetamidohippuric acid .
Result of Action
It is known that the reduction of nitroblue tetrazolium (nbt) to formazan by folic acid and n-(4-aminobenzoyl) glutamic acid was studied . The reduction involves only one of the two tetrazolium rings of NBT .
Action Environment
It is known that the reaction of n-(4-aminobenzoyl) glutamic acid with nbt is considerably more rapid than with other amino acids , suggesting that the presence of other amino acids may influence the compound’s action.
Biochemische Analyse
Biochemical Properties
It is known that 4-aminobenzoic acid, a related compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is plausible that N-(4-Aminobenzoyl)-L-glutamic acid diethyl ester may interact with similar enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
diethyl 2-[(4-aminobenzoyl)amino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-22-14(19)10-9-13(16(21)23-4-2)18-15(20)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10,17H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXFBLRRPYBPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13726-52-8 | |
| Record name | L-Glutamic acid, diethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q & A
Q1: What is the significance of Diethyl N-(4-aminobenzoyl)-L-glutamate in antifolate drug design?
A: This compound provides the essential glutamate moiety found in many antifolates, including methotrexate and pemetrexed. This glutamate portion is crucial for binding to enzymes like TS and dihydrofolate reductase (DHFR), which are essential for folate metabolism and DNA synthesis in rapidly dividing cells like cancer cells. [, , ]
Q2: How does modifying the N10 position of Diethyl N-(4-aminobenzoyl)-L-glutamate-containing antifolates influence their activity?
A: Research indicates that the N10 substituent significantly impacts both the potency and selectivity of these antifolates. For instance, replacing the 10-methyl group of methotrexate with a propargyl group led to a compound (N-[14-[[(2-amino-4-hydroxy-6-quinazolinyl)methyl]-propargylamino]benzoyl]]-L-glutamic acid) exhibiting potent TS inhibition but reduced DHFR inhibition. [] Similarly, introducing a cyanomethyl group at the N10 position resulted in decreased activity compared to the N10-propargyl analogue. []
Q3: What strategies have been explored to improve the solubility of Diethyl N-(4-aminobenzoyl)-L-glutamate-based antifolates?
A: The 2-amino group in some quinazoline antifolates contributes to their poor solubility. Removing this group, as demonstrated with 2-desamino-10-propargyl-5,8-dideazafolic acid, resulted in a significant increase in solubility at various pH levels without completely abolishing TS inhibition. This improved solubility can potentially enhance cellular penetration and reduce renal toxicity associated with some antifolates. []
Q4: How does Diethyl N-(4-aminobenzoyl)-L-glutamate contribute to the formation of supramolecular gels?
A: Studies have shown that Diethyl N-(4-aminobenzoyl)-L-glutamate can act as a building block for supramolecular gels when combined with specific diacids or triacids in suitable organic solvents. The self-assembly process, driven by intermolecular interactions like hydrogen bonding and hydrophobic forces, leads to the formation of various nanostructures. [] The properties of these gels can be tailored by adjusting the solvent composition and the structure of the diacid/triacid used.
Q5: Beyond its role in anticancer drug development, what other applications does Diethyl N-(4-aminobenzoyl)-L-glutamate have?
A: The supramolecular gels formed using Diethyl N-(4-aminobenzoyl)-L-glutamate demonstrate promising applications in areas like wastewater treatment. Research has shown their ability to effectively adsorb model dyes from solutions. [] This finding opens doors for exploring their potential in environmental remediation strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



